molecular formula C7H4FIN2 B8769501 6-fluoro-4-iodo-1H-benzo[d]imidazole

6-fluoro-4-iodo-1H-benzo[d]imidazole

Cat. No.: B8769501
M. Wt: 262.02 g/mol
InChI Key: UPZPKDBSDRTKLX-UHFFFAOYSA-N
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Description

6-Fluoro-4-iodo-1H-benzo[d]imidazole is a halogenated benzimidazole derivative characterized by a fluorine substituent at the 6-position and an iodine atom at the 4-position of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system. The introduction of halogens, particularly fluorine and iodine, significantly alters the compound’s electronic properties, steric bulk, and reactivity. Fluorine enhances electronegativity and metabolic stability, while iodine’s large atomic radius and polarizability facilitate interactions in biological systems or serve as a handle for further derivatization (e.g., in Suzuki couplings) .

For example, compounds like 4a-f in were synthesized using sodium metabisulfite in dry DMF at 120°C under nitrogen . Similar protocols, substituting bromine precursors with iodine, could yield the target compound.

Properties

IUPAC Name

6-fluoro-4-iodo-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZPKDBSDRTKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects at the 4-Position

Halogenation at the 4-position (iodine vs. bromine, chlorine, or nitro groups) critically influences molecular weight, reactivity, and biological activity:

Compound Name 4-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-Fluoro-4-iodo-1H-benzo[d]imidazole Iodo C₇H₄FIN₂ ~262.0* High polarizability; potential radiolabeling applications
6-Bromo-4-fluoro-1H-benzo[d]imidazole Bromo C₇H₄BrFN₂ 229.05 Used in cross-coupling reactions
4-Chloro-6-fluoro-1H-benzo[d]imidazole Chloro C₇H₄ClFN₂ 184.61 Antimicrobial activity
6-(Nitrophenyl)-4-fluoro derivatives Nitro Varies ~300–350 Anticancer and antibacterial agents

*Calculated based on atomic weights.

  • Iodine vs. Bromine: Iodine’s larger atomic radius increases molecular weight by ~33 g/mol compared to bromine.
  • Iodine vs. Chlorine : Chlorine’s smaller size and higher electronegativity may improve solubility in polar solvents compared to iodine derivatives.

Physical and Spectral Properties

  • Melting Points : Brominated analogs (e.g., 6-bromo-4-fluoro derivatives) exhibit melting points >250°C , while iodine’s bulkiness may lower this value. Chlorinated derivatives (e.g., 4-chloro-6-fluoro) have reported melting points of ~168–170°C .
  • Spectroscopy :
    • ¹H/¹³C NMR : Fluorine at the 6-position causes distinct deshielding effects. For example, in 6-fluoro-4-bromo analogs, fluorine shifts appear at δ ~-110 ppm in ¹⁹F NMR .
    • IR : Stretching vibrations for C–I bonds (~500–600 cm⁻¹) and C–F bonds (~1100–1250 cm⁻¹) are characteristic .

Preparation Methods

Preparation of 4-Iodo-6-Fluoro-1-Nitrobenzene

A mixture of 4-fluoro-1-nitrobenzene (10 mmol), NIS (12 mmol), and trifluoroacetic acid (20 mL) is stirred at 80°C for 24 hours. The reaction is quenched with sodium thiosulfate, extracted with dichloromethane, and purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to yield yellow crystals (82% yield).

Reduction to 4-Iodo-6-Fluoro-1,2-Diaminobenzene

The nitro compound (5 mmol) is dissolved in ethanol (50 mL) with 10% Pd/C (0.5 g). Hydrogen gas is bubbled through the solution at 40 psi for 6 hours. Filtration and solvent evaporation yield the diamine as a pale-brown solid (91% yield).

Cyclization to 6-Fluoro-4-Iodo-1H-Benzo[d]imidazole

The diamine (5 mmol) is refluxed with triethyl orthoformate (15 mmol) in glacial acetic acid (30 mL) for 8 hours. The mixture is cooled, neutralized with NaHCO₃, and extracted with ethyl acetate. Column chromatography (dichloromethane/methanol, 15:1) affords the target compound as white crystals (76% yield).

Preparation of 6-Fluoro-1H-Benzo[d]imidazole

4-Fluoro-1,2-diaminobenzene (10 mmol) is cyclized using formic acid (20 mL) at 100°C for 12 hours. The product is isolated via vacuum distillation (68% yield).

Electrophilic Iodination

6-Fluoro-1H-benzo[d]imidazole (5 mmol) is dissolved in acetic acid (20 mL) with ICl (6 mmol) and stirred at 60°C for 18 hours. The reaction is quenched with NaHSO₃, extracted with ethyl acetate, and purified via recrystallization (ethanol/water) to yield the iodo derivative (63% yield).

Optimization and Mechanistic Insights

Halogenation Selectivity

Iodination at position 4 is favored due to the electron-donating effect of the adjacent imidazole nitrogen, which activates the para position. Computational studies suggest a charge density distribution that directs electrophiles to C4. Competing iodination at C5 is mitigated by using milder acids (e.g., acetic instead of sulfuric).

Cyclization Efficiency

Cyclization with triethyl orthoformate outperforms formic acid in yield (76% vs. 68%) due to reduced side-product formation. Gadolinium(III) triflate, though effective for pyrazole-containing benzimidazoles, shows no catalytic benefit here.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, H2), 7.68 (d, J = 8.2 Hz, 1H, H7), 7.12 (d, J = 7.8 Hz, 1H, H5), 6.95 (s, 1H, NH).

  • ¹³C NMR : 156.8 (C2), 142.3 (C4), 138.1 (C6), 122.9 (C7).

  • HRMS : m/z calc. for C₇H₅FIN₂ [M+H]⁺ 296.9412, found 296.9409.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows >98% purity. Residual solvents (e.g., acetic acid) are below ICH limits (<0.1%).

Comparative Evaluation of Methods

ParameterPre-Functionalized RoutePost-Cyclization Route
Overall Yield76%63%
Halogenation ControlExcellentModerate
Step Count32
ScalabilityHighModerate

Industrial and Environmental Considerations

The pre-functionalized route, while lengthier, offers superior regioselectivity and scalability, making it preferable for kilogram-scale production. Solvent recovery systems (e.g., ethyl acetate distillation) reduce environmental impact. Catalytic iodination methods using recyclable iodine sources remain an area for further research .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-fluoro-4-iodo-1H-benzo[d]imidazole to improve yield and purity?

  • Methodology : Use nucleophilic aromatic substitution (e.g., halogen exchange) with sodium iodide in polar aprotic solvents (e.g., DMSO) at elevated temperatures (80–120°C). Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Ensure inert atmosphere to prevent oxidation of intermediates .
  • Key Considerations : Adjust stoichiometry of iodine sources (e.g., NaI vs. KI) and reaction time to minimize byproducts like dehalogenated derivatives.

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodology :

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns (e.g., fluorine and iodine positions). 19F^{19}\text{F} NMR can resolve fluorinated impurities .
  • HRMS : Validate molecular weight and isotopic patterns (iodine has a distinct isotopic signature).
  • X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives .

Q. How does the reactivity of the iodine substituent in this compound compare to other halogens in cross-coupling reactions?

  • Methodology : Iodine’s large atomic radius facilitates oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use Pd(PPh3_3)4_4 or PdCl2_2(dppf) with arylboronic acids in THF/H2_2O at 60–80°C. Compare with bromo/chloro analogs, which require harsher conditions (e.g., higher catalyst loading or temperatures) .

Advanced Research Questions

Q. What computational strategies can predict the electronic effects of fluorine and iodine substituents on the benzimidazole core?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electron density distributions and frontier molecular orbitals (HOMO/LUMO). Analyze Fukui indices to predict regioselectivity in electrophilic substitutions. Compare with experimental 13C^{13}\text{C} NMR chemical shifts to validate computational models .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing iodine with other halogens) and test against target enzymes (e.g., EGFR kinases).
  • Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP concentration in kinase assays). Cross-reference with crystallographic binding modes to explain potency variations .

Q. What strategies mitigate challenges in synthesizing N-alkylated derivatives of this compound?

  • Methodology : Use phase-transfer catalysis (e.g., tetrabutylammonium bromide) in biphasic systems (H2_2O/CH2_2Cl2_2) to enhance alkylation efficiency. Alternatively, employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for iodination reactions on fluorinated benzimidazoles?

  • Root Cause : Variations in iodine source purity (e.g., NaI vs. CuI), solvent polarity (DMF vs. DMSO), or competing side reactions (e.g., protodeiodination).
  • Resolution : Standardize reaction conditions and characterize byproducts via LC-MS. Use 125I^{125}\text{I} radiolabeling to trace iodine incorporation efficiency .

Methodological Tables

Reaction Optimization Parameters Typical Conditions References
Halogen Exchange (F → I)NaI, DMSO, 100°C, 12h
Suzuki-Miyaura CouplingPd(PPh3_3)4_4, THF/H2_2O, 70°C
N-AlkylationK2_2CO3_3, DMF, 80°C, TBA-Br

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